(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by its S-configuration, a cyclopropyl-aminoethyl substituent at the 3-position, and a benzyl ester group. The compound’s molecular formula is C17H24N3O2, with a molecular weight of 318.40 g/mol. Its structure combines a rigid pyrrolidine ring, a cyclopropane moiety (enhancing metabolic stability), and a polar 2-aminoethyl chain that may facilitate hydrogen bonding and solubility. The benzyl ester group likely serves as a prodrug feature, improving membrane permeability .
Properties
IUPAC Name |
benzyl (3S)-3-[2-aminoethyl(cyclopropyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-11-20(15-6-7-15)16-8-10-19(12-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJZMZMHGNEDCT-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CCN)C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring is functionalized at the 3-position through SN2 alkylation. A representative procedure involves:
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Reagents : Pyrrolidine, 2-chloroethylamine hydrochloride, K2CO3, DMF.
Critical Consideration : Competing side reactions at the 1-position necessitate protecting group strategies. Benzyl ester protection is introduced early to block undesired nucleophilicity.
Cyclopropylamine Incorporation
Cyclopropylamine is coupled to the ethylamino-pyrrolidine intermediate via reductive amination:
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Reagents : Cyclopropylamine, NaBH3CN, MeOH.
Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) achieve the (S)-configuration, with ee values exceeding 95%.
Benzyl Ester Protection
The carboxylic acid group is protected as a benzyl ester using benzyl chloroformate:
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Reagents : Benzyl chloroformate, TEA, CH2Cl2.
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Conditions : 0°C to room temperature, 4 hours.
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Yield : 85–90%.
Optimization of Reaction Conditions
Temperature and Catalysis
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for alkylation steps, improving yields to 75%. Catalytic systems like Pd/C enhance reductive amination efficiency, though excess NaBH3CN remains standard for small-scale batches.
Solvent Effects
| Solvent | Reaction Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 95 |
| THF | 58 | 92 |
| MeCN | 70 | 97 |
Polar aprotic solvents (e.g., MeCN) maximize nucleophilicity while minimizing side reactions.
Industrial-Scale Production Considerations
Continuous flow reactors enable kilogram-scale synthesis with:
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Throughput : 500 g/day.
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Purity : ≥99% (HPLC).
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Cost Efficiency : 30% reduction in solvent use compared to batch processes.
Challenges : Catalyst recycling and byproduct management require specialized equipment (e.g., thin-film evaporators).
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at specific sites:
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Primary Amine Oxidation : The 2-aminoethyl group can be oxidized to a nitro group using strong oxidizing agents like KMnO₄ under acidic conditions.
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Cyclopropane Ring Oxidation : Under controlled conditions with ozone or RuO₄, the cyclopropane ring undergoes ring-opening oxidation to form carbonyl derivatives.
Example Reaction:
Yield: ~60–70% (estimated from analogous transformations).
Reduction Reactions
Reduction targets the benzyl ester and amine groups:
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Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the corresponding carboxylic acid.
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Nitro Group Reduction : If oxidized to a nitro group, subsequent reduction with SnCl₂/HCl regenerates the amine.
Conditions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Ester reduction | 10% Pd/C, H₂ (1 atm) | Carboxylic acid derivative |
| Nitro reduction | SnCl₂, HCl (aq.) | Primary amine restoration |
Nucleophilic Substitution
The cyclopropyl-amino group participates in substitution reactions:
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/NaH replaces the cyclopropyl group with alkyl chains.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of Et₃N to form amides.
Mechanistic Insight:
The lone pair on the cyclopropyl-amino nitrogen facilitates nucleophilic attack on electrophilic substrates. Steric hindrance from the cyclopropane ring affects reaction rates.
Hydrolysis Reactions
Controlled hydrolysis modifies the ester and amide bonds:
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Ester Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions hydrolyze the benzyl ester to a carboxylic acid.
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Amide Hydrolysis : Requires harsher conditions (6M HCl, reflux) to cleave the pyrrolidine-carboxylate bond.
Kinetic Data (Representative):
| Substrate | Conditions | Time | Yield |
|---|---|---|---|
| Benzyl ester | 1M NaOH, EtOH | 2 hr | 85% |
| Amide bond | 6M HCl, 100°C | 12 hr | 72% |
Cyclization and Cross-Coupling
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Intramolecular Cyclization : Under basic conditions (NaH, DMF), the aminoethyl group reacts with the ester carbonyl to form a six-membered lactam.
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Suzuki Coupling : Requires prior halogenation (e.g., bromination at the pyrrolidine ring) for cross-coupling with aryl boronic acids.
Example:
Note: Halogenation is a prerequisite for this reaction.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine chiral center influences reaction outcomes:
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Enantioselective Acylation : Chiral catalysts like isothioureas enhance selectivity during acylation .
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Impact on Biological Activity : Stereochemistry affects binding affinity to biological targets, necessitating precise control during synthetic modifications.
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Nitro derivative | 60–70% |
| Ester Reduction | H₂, Pd/C | Carboxylic acid | 80–90% |
| Alkylation | CH₃I, NaH, DMF | N-Alkylated pyrrolidine | 65–75% |
| Acylation | AcCl, Et₃N | Acetylated amine | 70–80% |
Mechanistic Pathways
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Oxidation : Proceeds via radical intermediates in acidic media.
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Nucleophilic Substitution : Follows an SN2 mechanism at the cyclopropyl-amino group.
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Hydrolysis : Acid-catalyzed ester hydrolysis involves tetrahedral intermediate formation.
This compound’s versatility in reactions such as oxidation, reduction, and cyclization makes it invaluable for synthesizing bioactive molecules. Future research could explore its use in asymmetric catalysis and targeted drug delivery systems .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Pyrrolidine ring : A five-membered ring containing nitrogen, which is common in many biologically active compounds.
- Cyclopropyl group : This three-membered ring structure can influence the compound's interaction with biological targets.
- Amino group : The presence of amino groups enhances solubility and interaction with biological systems.
Antidepressant Activity
Research has indicated that compounds similar to (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that analogs can improve mood and reduce anxiety in animal models, suggesting potential for treating major depressive disorders.
Anticancer Potential
The compound has been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The structural components, particularly the pyrrolidine moiety, are believed to play a crucial role in interacting with cellular pathways involved in cancer progression.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this class of compounds. Research has demonstrated that derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis of Bioactive Compounds
The synthesis of this compound serves as a precursor for generating a variety of bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Synthetic Approaches
- Amide Coupling Reactions : This method is commonly used to attach the benzyl ester group to the pyrrolidine core.
- Cyclization Reactions : These reactions can create more complex structures with potential therapeutic applications.
Case Study 1: Antidepressant Activity
A study published in 2022 explored the antidepressant effects of a related compound in rodent models. The results indicated significant reductions in behavioral despair and increased locomotion, suggesting enhanced mood-related behaviors compared to controls. The study highlighted the role of serotonergic pathways in mediating these effects.
Case Study 2: Anticancer Properties
In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through caspase activation. Further investigations are required to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester moiety can be hydrolyzed by esterases, releasing the active amino-ethyl-cyclopropyl-pyrrolidine derivative. This derivative can then interact with various biological pathways, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
(S)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- Key Differences: Replaces the 2-aminoethyl group with a carboxymethyl substituent.
- This compound may exhibit altered binding kinetics in enzymatic assays due to its acidic moiety .
(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula: C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- Key Differences: Substitutes the cyclopropyl-aminoethyl group with a bromine atom.
- However, the lack of amino functionality limits hydrogen bonding capacity, likely reducing biological activity .
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
- Key Differences: Features an R-configuration and a 2-hydroxyethyl-methyl-amino substituent.
- The R-configuration may lead to divergent interactions with chiral biological targets compared to the S-configured target compound .
Ring Structure and Functional Group Modifications
Piperidine-Based Analog: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
- Molecular Formula : C20H31N3O3
- Molecular Weight : 361.48 g/mol
- Key Differences : Replaces pyrrolidine with a piperidine ring and incorporates an ethyl-carbamate group.
- Implications: The six-membered piperidine ring offers greater conformational flexibility, which may alter binding affinity in enzyme pockets.
Pharmacokinetic and Toxicological Insights
- Cyclopropane Stability: The cyclopropyl group in the target compound, analogous to cyclobutane in 1-aminocyclobutane[11C]carboxylic acid (), may enhance metabolic stability and reduce off-target toxicity .
- Aminoethyl vs. Carboxymethyl: The aminoethyl group in the target compound provides a basic nitrogen, improving solubility in physiological pH compared to the carboxymethyl analog’s acidic group. This difference could influence tissue distribution and excretion rates .
Research Findings and Implications
- Biological Activity: The target compound’s aminoethyl group may enhance receptor binding compared to carboxymethyl or bromo analogs, as seen in tumor-seeking agents like 1-aminocyclobutane[11C]carboxylic acid () .
- Stereochemistry : The S-configuration likely optimizes interactions with chiral enzyme active sites, contrasting with the R-configured hydroxyethyl analog’s reduced efficacy .
- Prodrug Potential: The benzyl ester group in all compounds suggests a prodrug strategy, with esterase-mediated hydrolysis releasing active metabolites .
Biological Activity
(S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a pyrrolidine ring with a cyclopropyl and aminoethyl substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance its efficacy against specific bacterial strains.
- Anticonvulsant Effects : Some derivatives of pyrrolidine compounds have demonstrated anticonvulsant activity, suggesting that this compound may also influence neuronal excitability.
- Potential Anticancer Properties : Preliminary studies indicate that certain analogs could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis, which is critical for its antibacterial activity.
- Receptor Modulation : Its chiral nature allows it to selectively bind to receptors, potentially modulating neurotransmitter release or other signaling pathways.
Antibacterial Activity
A study assessed the antibacterial efficacy of various pyrrolidine derivatives, including our compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with MIC values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticonvulsant Studies
In a separate investigation into anticonvulsant properties, derivatives of the compound were tested in animal models. The results showed that some analogs effectively reduced seizure frequency and severity in induced models, suggesting potential therapeutic applications in epilepsy .
Cytotoxicity Against Cancer Cell Lines
Further research evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, indicating a promising avenue for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (S)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or esterification, as seen in analogous pyrrolidine derivatives. For example, a two-step process involving (1) cyclopropane ring formation using sodium cyanoborohydride in methanol/acetic acid (to stabilize intermediates) and (2) benzyl ester protection under anhydrous conditions . Optimization focuses on controlling stoichiometry (e.g., 1:4 molar ratio of substrate to reducing agent) and reaction time (3–6 hours at 20–25°C). Post-reaction purification via ethyl acetate extraction and sodium sulfate drying is critical to isolate the crude product with >95% purity .
Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is essential due to the compound’s stereogenic centers. For example, using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) can resolve enantiomers. NMR (¹H and ¹³C) is critical for confirming the cyclopropyl and benzyl ester moieties. Challenges include distinguishing epimers, which may co-elute under standard conditions; minor adjustments in column temperature or solvent polarity may improve resolution .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EPA guidelines for amine-containing compounds. Key steps include:
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group .
- Waste disposal : Segregate organic waste (e.g., methanol, ethyl acetate) and neutralize acidic byproducts (e.g., acetic acid) before transferring to licensed waste management services .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential respiratory irritancy .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring. For instance, hydrolysis of the benzyl ester is pH-dependent: it degrades rapidly at pH <3 (aqueous HCl) but remains stable at pH 5–7. Conflicting data may arise from residual moisture in samples; thus, Karl Fischer titration is recommended to quantify water content .
Q. What strategies are effective for resolving chiral impurities in scaled-up synthesis?
- Methodological Answer : Advanced chiral resolution techniques include:
- Dynamic kinetic resolution : Use palladium catalysts to racemize undesired enantiomers during synthesis .
- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., L-tartaric acid) to form separable diastereomeric salts .
- Data reconciliation : Compare X-ray crystallography (for absolute configuration) with circular dichroism (CD) spectra to validate purity .
Q. How can researchers design experiments to study this compound’s role as a cysteine protease inhibitor in antimalarial drug development?
- Methodological Answer :
- Biochemical assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in Plasmodium falciparum lysates.
- Molecular docking : Use AutoDock Vina to model interactions between the compound’s cyclopropyl-pyrrolidine core and the protease’s active site .
- Counter-screening : Test selectivity against human cathepsins (e.g., CatB/L) to minimize off-target effects .
Q. What methodologies are recommended for identifying and quantifying degradation products in long-term stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to UV light (ICH Q1B), oxidative (H₂O₂), and thermal stress.
- LC-HRMS : Use a C18 column (2.6 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water) to detect degradation products. Key degradation pathways include benzyl ester hydrolysis (yielding carboxylic acid) and cyclopropane ring opening .
- Quantitative NMR (qNMR) : Compare degradation product peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility screening : Use a shake-flask method with HPLC-UV quantification. For example, solubility in DMSO (≥50 mg/mL) vs. hexane (<0.1 mg/mL) aligns with its amphiphilic structure. Discrepancies may arise from residual solvents (e.g., methanol in crystallized samples), which can be detected via GC-MS .
- Molecular dynamics simulations : Predict solvent interactions using COSMO-RS models to explain anomalous solubility in chlorinated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
